![molecular formula C18H23N5O B2539060 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 1259232-70-6](/img/structure/B2539060.png)
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide
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Description
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide: has demonstrated potent anticancer properties. Researchers have synthesized heteroleptic copper(II) complexes containing L1 and evaluated their cytotoxicity against human cancer cell lines. Notably, complexes such as [Cu(L1)Cl]PF6 exhibited impressive IC50 values (ranging from 1.4 to 6.3 μM), surpassing those of the widely used metallodrug cisplatin . These complexes induce apoptosis and cell cycle arrest, making them promising candidates for cancer therapy.
Redox Potential Sensors
Due to its unique structure, L1 can serve as a redox potential sensor. Researchers have explored its ability to detect changes in cellular redox states. By monitoring the conversion of water-soluble MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) to insoluble formazan, L1-based sensors provide insights into cellular health and oxidative stress .
Organic Synthesis
L1 can participate in acetalization reactions. For instance, it reacts with isobutyraldehyde to synthesize 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane. Researchers have employed water-stable Brønsted-acidic task-specific ionic liquids to facilitate this transformation . The resulting dioxane compound finds applications in organic synthesis.
properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-5-6-23-13(2)7-16(14(23)3)8-17(9-19)18(24)20-10-15-11-21-22(4)12-15/h7-8,11-12H,5-6,10H2,1-4H3,(H,20,24)/b17-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDMCUJSNCPCOT-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC2=CN(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NCC2=CN(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |
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